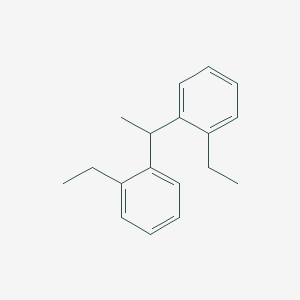
1,1'-(Ethane-1,1-diyl)bis(2-ethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is an organic compound with the molecular formula C16H18. It is also known by other names such as Bibenzyl, 4,4’-dimethyl-; α,β-Di-p-tolylethane; p,p’-Dimethylbibenzyl; and sym-Di-p-tolylethane . This compound is characterized by its two ethylbenzene groups connected by an ethane bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) typically involves the reaction of ethylbenzene with a suitable reagent to form the desired product. One common method involves the use of Friedel-Crafts alkylation, where ethylbenzene is reacted with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and recrystallization to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,2-Di-p-tolylethane: Similar structure with two p-tolyl groups connected by an ethane bridge.
4,4’-Dimethylbibenzyl: Another name for 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene).
1,2-Bis(p-methylphenyl)ethane: Similar structure with two p-methylphenyl groups connected by an ethane bridge.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is unique due to its specific arrangement of ethylbenzene groups and its ability to undergo various chemical reactions.
属性
CAS 编号 |
63566-68-7 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1-ethyl-2-[1-(2-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-4-15-10-6-8-12-17(15)14(3)18-13-9-7-11-16(18)5-2/h6-14H,4-5H2,1-3H3 |
InChI 键 |
WPDZUPSUBMQBRO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
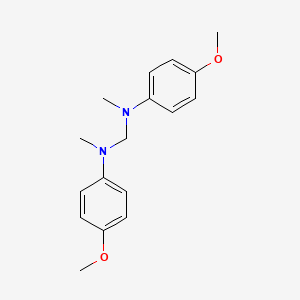
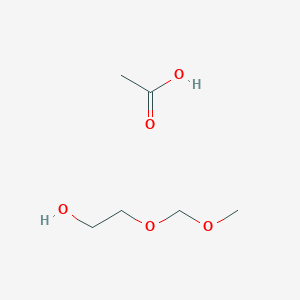
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
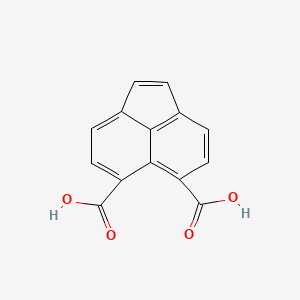
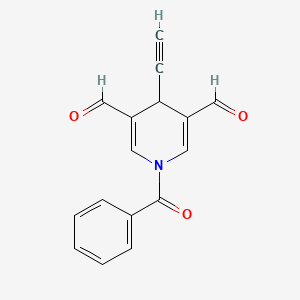

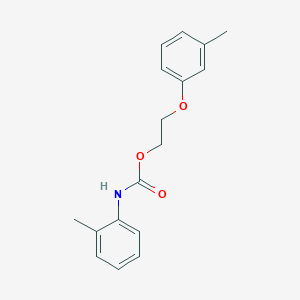
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
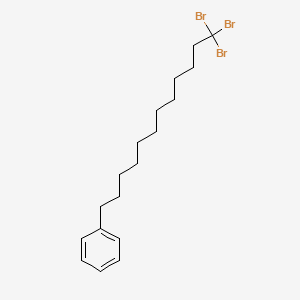
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
